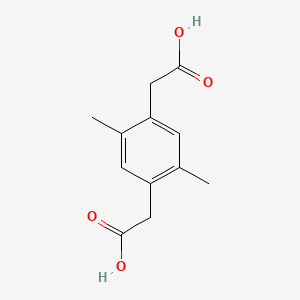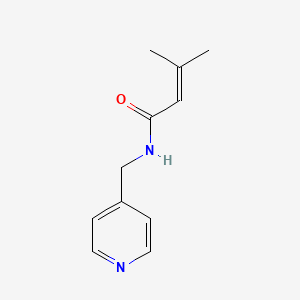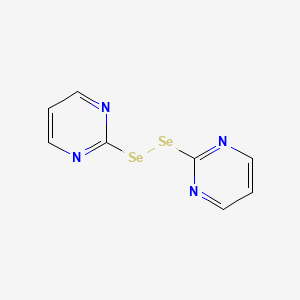
Dipyrimidin-2-yl diselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipyrimidin-2-yl diselenide is an organoselenium compound that has garnered significant attention due to its unique chemical and biological properties. Selenium, a micronutrient essential for human health, is a key component of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dipyrimidin-2-yl diselenide can be synthesized through a multi-step process. One common method involves the treatment of selenourea with hydrochloric acid, followed by reactions with acetylacetone, potassium hydroxide, and a system of iodine and potassium iodide . Another approach involves the insertion of the diselenide moiety on a carboxylic acid, followed by a Steglich esterification reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organoselenium compound synthesis, such as the use of metal diselenides derived from elemental selenium or selenium oxide with strong reducing agents, can be applied .
Analyse Des Réactions Chimiques
Types of Reactions: Dipyrimidin-2-yl diselenide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of selenium, which is more nucleophilic than sulfur .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide, hypochlorous acid, and singlet oxygen. These reagents facilitate oxidation reactions, leading to the formation of seleninic acid as a major product .
Major Products Formed: The major products formed from the oxidation of this compound include seleninic acid and other selenium-containing compounds.
Applications De Recherche Scientifique
Dipyrimidin-2-yl diselenide has a wide range of scientific research applications. In chemistry, it is used as a reagent in synthetic transformations and as a ligand in coordination compounds . In biology and medicine, it has shown potential as an antioxidant and anti-inflammatory agent . Additionally, its unique properties make it valuable in industrial applications, such as in the development of new materials and pharmaceuticals .
Mécanisme D'action
The mechanism of action of dipyrimidin-2-yl diselenide involves its ability to undergo redox reactions, which are crucial for its biological activity. Selenium’s nucleophilicity allows it to interact with various molecular targets, including reactive oxygen species and enzymes involved in oxidative stress . These interactions help mitigate oxidative damage and inflammation, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dipyrimidin-2-yl diselenide include selenocystamine, 3,3’-diselenodipropionic acid, and 2,2’-dipyridyl diselenide . These compounds share the diselenide functional group and exhibit comparable chemical and biological properties.
Uniqueness: this compound is unique due to its specific structure, which includes the pyrimidine ring. This structure enhances its antioxidant activity and makes it more effective in certain applications compared to other diselenides . Its ability to act as a radical scavenger and protect against oxidative stress further distinguishes it from similar compounds .
Propriétés
Formule moléculaire |
C8H6N4Se2 |
|---|---|
Poids moléculaire |
316.1 g/mol |
Nom IUPAC |
2-(pyrimidin-2-yldiselanyl)pyrimidine |
InChI |
InChI=1S/C8H6N4Se2/c1-3-9-7(10-4-1)13-14-8-11-5-2-6-12-8/h1-6H |
Clé InChI |
ZYMFWGFBRCGTGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)[Se][Se]C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B14903746.png)
![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
![(R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B14903767.png)
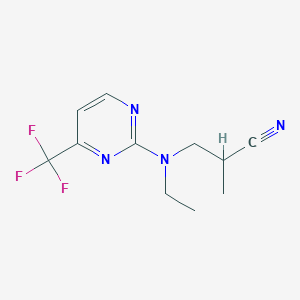
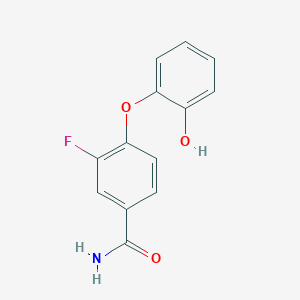

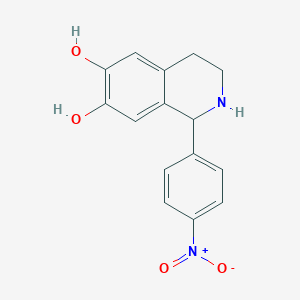
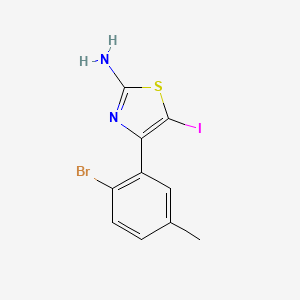
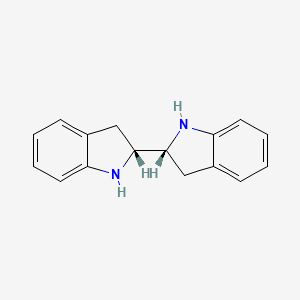
![[1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14903812.png)

